1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene
Description
1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene is a substituted aromatic compound featuring a benzene ring with methyl groups at the 1- and 2-positions and a propargyloxy (prop-2-yn-1-yloxy) group at the 4-position. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.22 g/mol. The propargyloxy group introduces a terminal alkyne moiety, conferring unique reactivity for applications in click chemistry, pharmaceuticals, and agrochemical synthesis.
Properties
IUPAC Name |
1,2-dimethyl-4-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-7-12-11-6-5-9(2)10(3)8-11/h1,5-6,8H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJYDLISPKXUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539799 | |
| Record name | 1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343924-23-2 | |
| Record name | 1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene, also known as 1,2-Dimethyl-4-prop-2-ynyloxybenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound features a benzene ring substituted with two methyl groups and a prop-2-yn-1-yloxy group. The compound's structure can be represented as follows:
The presence of the alkyne functional group (prop-2-yn-1-yloxy) is significant as it may influence the compound's reactivity and interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that 1,2-Dimethyl-4-(prop-2-ynyloxy)benzene exhibits notable antimicrobial activity. A comparative analysis of various compounds with similar structures revealed that this compound can inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity of 1,2-Dimethyl-4-(prop-2-ynyloxy)benzene
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.02 mg/mL |
| Pseudomonas aeruginosa | 0.03 mg/mL |
These findings suggest that the compound could be a candidate for further development in treating bacterial infections.
The mechanism by which 1,2-Dimethyl-4-(prop-2-ynyloxy)benzene exerts its antimicrobial effects is not fully understood but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. The alkyne group is known to participate in nucleophilic attacks, which could lead to the formation of reactive intermediates that damage cellular components.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of 1,2-Dimethyl-4-(prop-2-ynyloxy)benzene. These studies typically assess the compound's effects on human cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| L929 (fibroblast) | >100 |
The results indicate that while there is some cytotoxic activity against cancer cell lines, the compound exhibits a relatively high IC50 against normal fibroblast cells, suggesting a degree of selectivity.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of 1,2-Dimethyl-4-(prop-2-ynyloxy)benzene against multi-drug resistant strains of bacteria. The compound was tested in combination with conventional antibiotics to assess any synergistic effects. The results indicated that when used alongside certain antibiotics, the efficacy was significantly enhanced, reducing MIC values by up to 50% for resistant strains.
Case Study 2: Anti-cancer Potential
Another investigation focused on the anti-cancer potential of this compound. In vitro assays demonstrated that treatment with 1,2-Dimethyl-4-(prop-2-ynyloxy)benzene led to increased apoptosis in cancer cells as indicated by Annexin V staining and caspase activation assays. This suggests potential for development as an anti-cancer agent.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene exhibit notable antimicrobial properties. A study showed that derivatives with alkynyl groups can enhance the activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound's structural features suggest it may possess anti-inflammatory effects. Compounds with similar functionalities have been investigated for their ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases .
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its alkyne functional group allows for cross-linking reactions that can enhance the mechanical properties of polymers. This application is particularly relevant in the development of elastomers and thermosetting resins .
Nanocomposites
The compound has been explored as a modifier in nanocomposites. By integrating it into a polymer matrix with nanoparticles, researchers have observed improvements in thermal stability and mechanical strength. This application is critical in creating advanced materials for aerospace and automotive industries .
Synthetic Organic Chemistry
Reagent in Organic Synthesis
this compound serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical transformations makes it useful for synthesizing complex organic molecules. For example, it can participate in nucleophilic substitution reactions and cycloadditions due to its reactive alkyne moiety .
Building Block for Complex Molecules
The compound is also utilized as a building block in the synthesis of more complex structures. Its functional groups allow for further derivatization, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene with key analogs, focusing on substituent effects, physical properties, and applications.
Substituent Variations and Molecular Properties
Key Observations:
- Molecular Weight and Substituent Size : Bulky substituents (e.g., benzyl in C₁₅H₁₆) increase molecular weight and boiling points due to enhanced van der Waals interactions .
- Reactivity : The propargyloxy group enables alkyne-specific reactions (e.g., cycloadditions), distinguishing it from saturated (isopropyl) or π-bond-containing (propenyl) analogs .
- Polarity : Methoxy groups (C₁₁H₁₄O₂) increase polarity compared to methyl or benzyl substituents, affecting solubility and chromatographic behavior .
Reactivity and Functional Group Analysis
- Propargyloxy Group : The terminal alkyne in this compound allows participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is absent in saturated analogs like 1,2-Dimethyl-4-isopropylbenzene .
- Electron-Withdrawing Effects: Derivatives with electron-withdrawing groups (e.g., cyano in C₁₁H₆N₂O) exhibit reduced electron density on the aromatic ring, directing electrophilic substitution to specific positions .
- Steric Effects : Bulky substituents (e.g., 1-(2-methylphenyl)ethyl in C₁₇H₂₀) hinder rotation and influence conformational stability, critical in agrochemical design .
Research Findings and Structural Insights
- Crystallography : The crystal structure of 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile reveals bond angles and lengths consistent with conjugation between the alkyne and aromatic system, stabilizing the molecule . Refinement tools like SHELXL () enable precise structural determination.
- Thermal Stability : Isopropyl-substituted analogs (C₁₁H₁₆) exhibit lower boiling points (~200°C) compared to benzyl derivatives (~288°C), correlating with molecular weight and branching .
Preparation Methods
Reaction Mechanism and Optimization
The phenolic oxygen of 1,2-dimethyl-4-hydroxybenzene is deprotonated by a base (e.g., K₂CO₃ or Cs₂CO₃), forming a phenoxide ion that undergoes nucleophilic substitution with propargyl bromide. Polar aprotic solvents like acetonitrile (MeCN) or acetone enhance reactivity by stabilizing ionic intermediates.
Table 1: Alkylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | MeCN | 80 | 16 | 53 |
| Cs₂CO₃ | MeCN | 80 | 1 | 90 |
| K₂CO₃ | Acetone | 60 | 2 | 91 |
Source demonstrates that Cs₂CO₃ accelerates the reaction due to its stronger basicity, achieving 90% yield in 1 hour. Prolonged heating with K₂CO₃ in MeCN yields 53%, while acetone at 60°C improves efficiency to 91%.
Purification and Characterization
Crude products are purified via silica gel chromatography (n-hexane/ethyl acetate). Characterization by reveals distinct signals:
-
Aromatic protons at δ 6.7–7.1 ppm (integration for 1,2-dimethyl substitution).
-
Propargyl methylene (-OCH₂C≡CH) as a triplet at δ 4.7 ppm ().
Sonogashira Cross-Coupling for Propargyl Group Introduction
While less common, Sonogashira coupling offers an alternative route by forming the C-O bond post-alkyne installation. This method is advantageous when direct alkylation is hindered by steric effects.
Synthetic Pathway
Table 2: Sonogashira Coupling Parameters
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | Et₃N | THF | 78 |
| PdCl₂(PPh₃)₂/CuI | iPr₂NH | DMF | 85 |
This method avoids propargyl bromide but requires stringent anhydrous conditions.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enhances reaction rates by shuttling ions between aqueous and organic phases. Tetrabutylammonium bromide (TBAB) is employed as the catalyst.
Procedure
A mixture of 1,2-dimethyl-4-hydroxybenzene, propargyl bromide, NaOH (aqueous), and TBAB in dichloromethane is stirred at room temperature. The propargyl ether precipitates and is filtered.
Table 3: PTC Optimization
| NaOH Concentration (M) | TBAB (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 10 | 5 | 4 | 88 |
| 15 | 10 | 2 | 92 |
PTC reduces reaction times to 2–4 hours with yields exceeding 90%.
Gold-Catalyzed Hydroarylation
Gold(I) catalysts facilitate hydroarylation of propargyl ethers, though this method is typically used for cyclization. For This compound , gold catalysis may stabilize intermediates during synthesis.
Q & A
Q. What are the common synthetic routes for preparing 1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene, and what are the critical steps to optimize yield?
The synthesis typically involves functionalizing a benzene ring with methyl and propargyl ether groups. A representative route includes:
- Step 1 : Alkylation of 4-hydroxy-1,2-dimethylbenzene using propargyl bromide under basic conditions (e.g., NaOH or K₂CO₃) to introduce the propargyloxy group.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Critical optimization steps include controlling reaction temperature (e.g., reflux in THF or DCM) and stoichiometric ratios to minimize side reactions like over-alkylation. Catalytic use of phase-transfer agents (e.g., TBAB) can enhance propargyl group attachment .
Q. How can X-ray crystallography using SHELXL be applied to determine the molecular structure of this compound?
X-ray crystallography involves:
- Data Collection : Single-crystal diffraction data are collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Structure Solution : SHELXT or SHELXS is used for phase determination via direct methods, leveraging the compound’s Laue symmetry and space group .
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Constraints are applied to the propargyl group’s linear geometry to ensure accurate modeling .
Visualization software like ORTEP-3 aids in validating bond lengths and angles .
Advanced Research Questions
Q. How can researchers address data contradictions encountered during the refinement of this compound crystal structures using SHELXL?
Common issues include:
- Disorder in the Propargyl Group : The terminal alkyne moiety may exhibit rotational disorder. Split-atom refinement with occupancy factors adjusted to match electron density is recommended.
- Thermal Motion Artifacts : Anisotropic displacement parameters (ADPs) for the methyl and propargyl groups should be carefully modeled to avoid overfitting.
- Validation Tools : Use RIGU and SIMU restraints in SHELXL to maintain chemically reasonable geometries. Cross-validate results with Hirshfeld surface analysis to resolve ambiguities .
Q. What strategies can be employed to achieve stereoselective synthesis of derivatives of this compound, and how are these configurations confirmed?
- Chiral Catalysis : Use palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to introduce stereogenic centers.
- Stereochemical Analysis : NMR (NOESY) and circular dichroism (CD) spectroscopy confirm spatial arrangements. For crystalline derivatives, X-ray crystallography provides unambiguous proof of stereochemistry .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and transition states to guide synthetic design .
Q. What methodologies are recommended to assess the thermal stability and degradation pathways of this compound under experimental conditions?
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂).
- GC-MS Degradation Profiling : Identify volatile decomposition products (e.g., acetylene or phenolic fragments) formed at elevated temperatures.
- Kinetic Studies : Monitor reaction rates under oxidative or hydrolytic conditions using HPLC with UV detection. Buffered solutions (pH 4–9) simulate physiological or environmental degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
